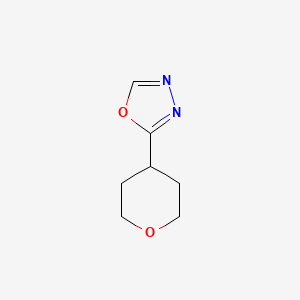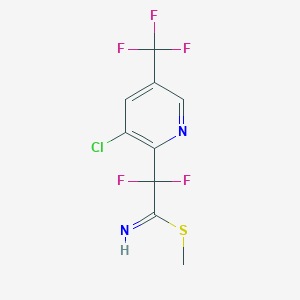
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a related class of compounds, has been discussed in the literature . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Scientific Research Applications
Synthesis and Applications
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate is a pyridine derivative with significant applications in scientific research, particularly in the field of organic chemistry and material science. A study reviewed the synthesis processes of a similar compound, 2,3-Dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis (Lu Xin-xin, 2006). Additionally, research on alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, synthesized using a trifluoromethyl-containing building block, showcases the compound's role in the development of various chemical structures (A. Khlebnikov et al., 2018).
Crystal Structure and Computational Studies
The compound's structural characteristics are essential for its application in various chemical processes. Studies on similar trifluoromethyl-substituted compounds have involved crystal structure analysis and computational studies, providing insights into their molecular configuration and stability (Bin Li et al., 2005), (Li-qun Shen et al., 2012).
Bioactivity and Electropolymerization
Some derivatives of this compound have been studied for their bioactivity, particularly in fungicidal applications. The synthesis of novel derivatives has shown efficient broad-spectrum fungicidal activity (Chunrui Yu et al., 2006). Additionally, the compound's derivatives have been used in electropolymerization studies, contributing to the development of new materials with specific electrochemical properties (M. Krompiec et al., 2008).
High-Field Electron Paramagnetic Resonance
The compound's derivatives have also been analyzed using high-field electron paramagnetic resonance, providing valuable information on their electronic structure and potential applications in magnetic resonance studies (C. Hureau et al., 2008).
Future Directions
properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2S/c1-18-7(16)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNJKIRLTPJITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



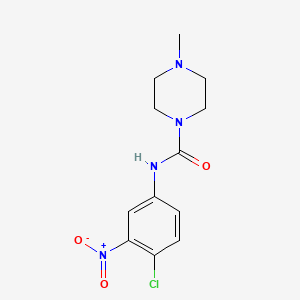
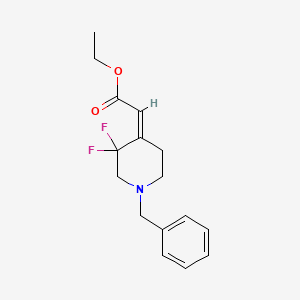
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)
![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)
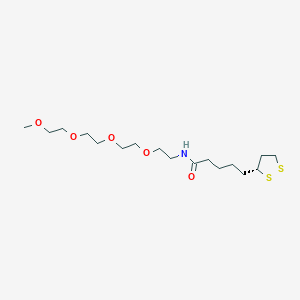
![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
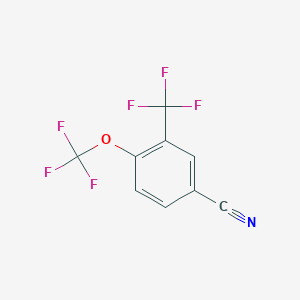
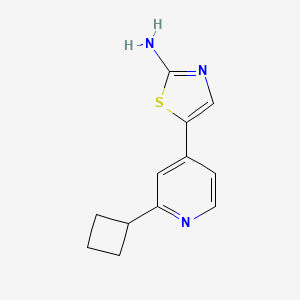
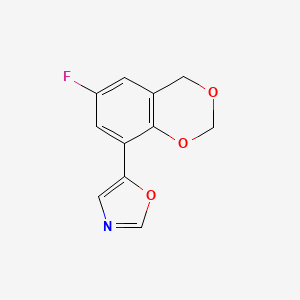
![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)

